molecular formula C9H21O3P B14360738 Diethyl (3-methylbutyl)phosphonate CAS No. 90795-87-2

Diethyl (3-methylbutyl)phosphonate

Cat. No.: B14360738
CAS No.: 90795-87-2
M. Wt: 208.23 g/mol
InChI Key: STSXQYBTMZVUQI-UHFFFAOYSA-N
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Description

Diethyl (3-methylbutyl)phosphonate is an organophosphorus compound with the chemical formula C9H21O3P It is a phosphonate ester, which means it contains a phosphonate group (P(=O)(OR)2) where R represents an organic substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3-methylbutyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 3-methylbutyl bromide under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of phosphonates often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-methylbutyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (3-methylbutyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (3-methylbutyl)phosphonate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The phosphonate group mimics the transition state of phosphate esters, making it a potent inhibitor of enzymes that process phosphate substrates .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Dimethyl phosphonate
  • Diethyl (2-methylpropyl)phosphonate

Uniqueness

Diethyl (3-methylbutyl)phosphonate is unique due to its specific alkyl substituent, which can influence its reactivity and biological activity. Compared to other phosphonates, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

CAS No.

90795-87-2

Molecular Formula

C9H21O3P

Molecular Weight

208.23 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-methylbutane

InChI

InChI=1S/C9H21O3P/c1-5-11-13(10,12-6-2)8-7-9(3)4/h9H,5-8H2,1-4H3

InChI Key

STSXQYBTMZVUQI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC(C)C)OCC

Origin of Product

United States

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